

Application Notes and Protocols for 1-Phenylpiperidin-3-amine in Medicinal Chemistry

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Compound of Interest

Compound Name: *1-Phenylpiperidin-3-amine*

Cat. No.: *B1280275*

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Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a wide range of therapeutic agents. The introduction of an amine group at the 3-position of the piperidine ring, yielding **1-Phenylpiperidin-3-amine**, provides a key vector for further chemical modification and interaction with biological targets. This document provides an overview of the applications of **1-Phenylpiperidin-3-amine** and its derivatives, with a focus on their neuropharmacological and anti-inflammatory activities. Detailed protocols for key biological assays are also provided to facilitate the evaluation of novel analogs.

Neuropharmacological Applications: Modulation of Dopamine and Serotonin Receptors

Derivatives of 1-phenylpiperidine have been extensively investigated for their ability to modulate dopaminergic and serotonergic systems, which are implicated in a variety of neurological and psychiatric disorders.

Dopamine D2 Receptor Modulation

The Dopamine D2 receptor (D2R) is a key target for antipsychotic drugs. It is a G-protein coupled receptor (GPCR) that primarily couples to G_{ai/o}, leading to the inhibition of adenylyl

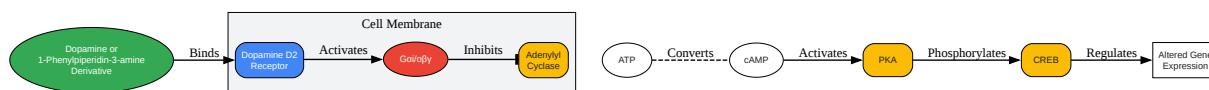
cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[\[1\]](#)[\[2\]](#)

Quantitative Data: Dopamine D2 Receptor Binding Affinity

While specific data for a homologous series of **1-Phenylpiperidin-3-amine** is limited in publicly available literature, the following table presents binding affinities (Ki) for a series of arylpiperazine derivatives, which share the core phenyl-piperazine/piperidine moiety, highlighting the impact of structural modifications on D2R affinity.

Compound ID	R1 (Substitution on Phenyl Ring)	R2 (Linker and Terminal Group)	D2 Ki (nM)	D2/D3 Selectivity Ratio	Reference
1	2-OCH ₃	H	40	133	[3]
2	2,3-diCl	H	53	59	[3]
3	2-F	Butyl	349	3.6	[3]
4	2-F	4-(thien-3-yl)benzamide	>1000	>714	[3]
5	2-F	4-(thiazol-4-yl)benzamide	>1000	>400	[3]

Signaling Pathway: Dopamine D2 Receptor



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Figure 1: Simplified signaling pathway of the Dopamine D2 Receptor.

Serotonin 5-HT1A Receptor Modulation

The Serotonin 5-HT1A receptor is another important GPCR target, primarily implicated in anxiety and depression. Similar to the D2 receptor, it couples to G_{ai/o} proteins, leading to the inhibition of adenylyl cyclase.[\[4\]](#)[\[5\]](#)

Quantitative Data: Serotonin 5-HT1A Receptor Binding Affinity

The following table presents the binding affinities (Ki) of a series of arylpiperazine derivatives for the human 5-HT1A receptor, demonstrating structure-activity relationships.

Compound ID	Arylpiperazine Moiety	Ki (nM) for 5-HT1A	Reference
12	Phenylpiperazine-Hydantoin derivative	26.1	[6]
13	Phenylpiperazine-Hydantoin derivative	45.8	[6]
5	Phenylpiperazine-Hydantoin derivative	15.6	[6]

Signaling Pathway: Serotonin 5-HT1A Receptor

Figure 2: Simplified signaling pathway of the Serotonin 5-HT1A Receptor.

Anti-inflammatory Applications: Inhibition of TNF- α Production

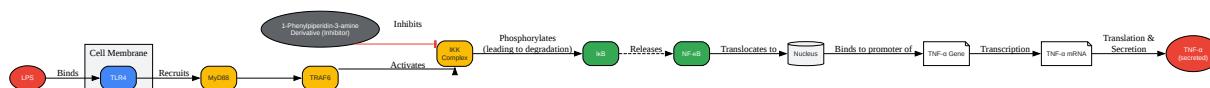
Chronic inflammation is a hallmark of numerous diseases, and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF- α) is a key mediator in this process. The synthesis of TNF- α in macrophages is often triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table presents the half-maximal inhibitory concentrations (IC50) for various compounds, illustrating their potential to inhibit the production of inflammatory mediators. While specific data for a homologous series of **1-Phenylpiperidin-3-amine** is not readily available, these examples showcase the potency of different structural classes.

Compound	Assay	Cell Line	IC50 (μM)	Reference
Compound 88	NO Production Inhibition	RAW 264.7	4.9 ± 0.3	[7]
Compound 97	NO Production Inhibition	RAW 264.7	9.6 ± 0.5	[7]
Curcumin	NO Production Inhibition	RAW 264.7	14.7 ± 0.2	[7]
F14 (Chalcone derivative)	IL-1 β Secretion Inhibition	BMDM	0.74	[8]
F14 (Chalcone derivative)	IL-1 β Secretion Inhibition	THP-1	0.88	[8]

Signaling Pathway: LPS-Induced TNF- α Production in Macrophages



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